N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide
Description
N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide is a structurally complex molecule featuring a fused triazoloquinazoline core, a 4-isopropylbenzenesulfonyl group at position 3, and an acetamide-linked para-aminophenyl moiety at position 3. Its design integrates sulfonyl, triazole, and quinazoline functionalities, which are associated with diverse biological activities, including kinase inhibition and receptor binding.
Properties
IUPAC Name |
N-[4-[[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S/c1-16(2)18-8-14-21(15-9-18)36(34,35)26-25-29-24(22-6-4-5-7-23(22)32(25)31-30-26)28-20-12-10-19(11-13-20)27-17(3)33/h4-16H,1-3H3,(H,27,33)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXXYWMTEDPXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Approach
A promising strategy for constructing thetriazolo[1,5-a]quinazoline core is adapted from the methodology described by Huang et al. for the synthesis oftriazolo[1,5-a]quinoxalin-4(5H)-ones. This approach involves a copper-catalyzed tandem reaction sequence starting from N-(2-haloaryl)propiolamides.
The synthetic route begins with the preparation of N-(2-haloaryl)propiolamide derivatives (Scheme 1). These compounds undergo a [3+2] azide-alkyne cycloaddition with sodium azide followed by an intramolecular Ullmann-type C-N coupling to form the triazoloquinazoline scaffold. This methodology offers a efficient approach to construct the core structure in a single pot operation.
The reaction conditions typically involve treatment of the N-(2-haloaryl)propiolamide with sodium azide in the presence of a copper catalyst (e.g., CuSO₄·5H₂O/sodium ascorbate) in DMF at moderate temperatures. The cyclization proceeds via formation of a 1,2,3-triazole intermediate, which subsequently undergoes intramolecular coupling to afford the desired triazoloquinazoline framework.
Alternative Approach via 3,1-Benzoxazin-4-ones
Another viable synthetic pathway to the triazoloquinazoline core utilizes 3,1-benzoxazin-4-ones as key intermediates, similar to the approach described by Joshi et al.. In this methodology, 3,1-benzoxazin-4-ones react with appropriate hydrazine derivatives to form intermediates that can undergo cyclization to yield triazoloquinazolines.
The synthesis begins with the preparation of 3,1-benzoxazin-4-ones from anthranilic acid derivatives and suitable acid chlorides. These benzoxazinones can then be treated with hydrazine derivatives, followed by cyclization under appropriate conditions to afford the desired heterocyclic scaffold.
| Approach | Key Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed | N-(2-haloaryl)propiolamides | NaN₃, CuSO₄·5H₂O, sodium ascorbate, DMF, rt | 60-75 | One-pot process, mild conditions | Requires handling of azides |
| Benzoxazinone-based | 3,1-Benzoxazin-4-ones | Hydrazine derivatives, pyridine, reflux | 42-62 | Accessible starting materials | Multiple steps, harsh conditions |
Table 1. Comparison of methodologies for constructing the triazoloquinazoline core structure.
Introduction of the 4-(propan-2-yl)benzenesulfonyl Group
Direct Sulfonylation Approach
The introduction of the 4-(propan-2-yl)benzenesulfonyl group at the 3-position of the triazoloquinazoline can be achieved through direct sulfonylation using 4-(propan-2-yl)benzenesulfonyl chloride. This approach requires a nucleophilic nitrogen atom at the desired position of the triazole ring.
Based on the methodologies described for similar compounds, the sulfonylation can be performed under basic conditions (e.g., K₂CO₃ or Et₃N) in an appropriate solvent such as DMF or THF. The reaction typically proceeds at room temperature or with mild heating (40-60°C) for several hours.
Cycloaddition with Pre-functionalized Azides
An alternative approach involves the incorporation of the sulfonyl group during the formation of the triazole ring. This can be achieved by using pre-functionalized azides that already contain the 4-(propan-2-yl)benzenesulfonyl group. The cycloaddition reaction between these azides and suitable alkynes would directly yield the 3-sulfonylated triazole ring.
This method aligns with the click chemistry approach described in the synthesis of quinazolinone-1,2,3-triazole-acetamide conjugates by Nikalje et al.. The reaction typically employs CuSO₄·5H₂O as a catalyst in the presence of sodium ascorbate under mild conditions.
Incorporation of the 4-Acetamidophenyl Group
Nucleophilic Aromatic Substitution
The introduction of the 4-acetamidophenyl group at the 5-position can be accomplished through nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine) with 4-acetamidoaniline. This approach requires the preparation of 5-chloro-triazolo[1,5-a]quinazoline derivatives as key intermediates.
Drawing from the methodology described by Alaa et al., the chlorination of the 5-position can be achieved using phosphoryl chloride (POCl₃) in benzene under reflux conditions. The subsequent nucleophilic substitution with 4-acetamidoaniline would proceed in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent such as DMF or DMSO.
Palladium-Catalyzed Coupling Approach
For compounds where direct nucleophilic substitution proves challenging, palladium-catalyzed cross-coupling reactions offer an alternative strategy. The Buchwald-Hartwig amination can be employed to couple 5-halo-triazolo[1,5-a]quinazolines with 4-acetamidoaniline.
This approach would utilize a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with an appropriate ligand (e.g., BINAP or XPhos) and a base (e.g., Cs₂CO₃ or t-BuONa) in toluene or dioxane. The reaction typically requires elevated temperatures (80-120°C) for several hours.
Comprehensive Synthetic Routes
Route A: Sequential Functionalization Approach
Based on the methodologies discussed above, a complete synthetic route to the target compound can be designed as follows:
Step 1: Preparation of 3,1-benzoxazin-4-one from anthranilic acid and an appropriate acid chloride.
A solution of acid chloride (0.01 mol) and anthranilic acid (0.01 mol) in dry pyridine (30 mL) is refluxed for 3 h. The reaction mixture is cooled and poured into cold diluted HCl. The precipitate is collected by filtration and recrystallized to give the desired 3,1-benzoxazin-4-one.
Step 2: Conversion to 5-chloro-triazolo[1,5-a]quinazoline.
The benzoxazinone (1 mmol) is refluxed with hydrazine hydrate (1.5 mmol) in ethanol (20 mL) for 4 h. The intermediate hydrazide is isolated and treated with sodium nitrite in acidic conditions to generate the azide in situ. This is followed by thermal cyclization and chlorination using POCl₃ in benzene under reflux for 2.5 h. The reaction mixture is worked up with aqueous K₂CO₃, and the product is isolated by filtration.
Step 3: Introduction of the 4-(propan-2-yl)benzenesulfonyl group.
The 5-chloro-[1,2,3]triazolo[1,5-a]quinazoline (1 mmol) is treated with 4-(propan-2-yl)benzenesulfonyl chloride (1.2 mmol) in the presence of K₂CO₃ (2 mmol) in DMF (10 mL) at room temperature for 12 h. The reaction mixture is poured into ice-water, and the precipitate is collected by filtration.
Step 4: Nucleophilic substitution with 4-acetamidoaniline.
The 3-[4-(propan-2-yl)benzenesulfonyl]-5-chloro-[1,2,3]triazolo[1,5-a]quinazoline (1 mmol) is heated with 4-acetamidoaniline (1.5 mmol) and K₂CO₃ (2 mmol) in DMF (10 mL) at 80°C for 8 h. The reaction mixture is cooled and poured into water. The precipitate is collected by filtration and purified by recrystallization or column chromatography.
Route B: Copper-Catalyzed Approach
An alternative synthetic route utilizing the copper-catalyzed azide-alkyne cycloaddition strategy:
Step 1: Preparation of N-(2-haloaryl)propiolamide.
2-Haloaniline (10 mmol) is treated with propiolic acid (12 mmol) in the presence of EDC·HCl (15 mmol) and HOBt (15 mmol) in DCM (50 mL) at room temperature for 24 h. The reaction mixture is washed with aqueous solutions and the product is isolated by column chromatography.
Step 2: Copper-catalyzed triazoloquinazoline formation.
The N-(2-haloaryl)propiolamide (1 mmol) is treated with 4-(propan-2-yl)benzenesulfonyl azide (1.5 mmol) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a mixture of t-BuOH/H₂O (1:1, 10 mL) at room temperature for 24 h. The reaction mixture is extracted with ethyl acetate, and the product is purified by column chromatography.
Step 3: Chlorination of the 5-position.
The 3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazoline (1 mmol) is treated with POCl₃ (5 mL) in benzene (10 mL) under reflux for 3 h. The reaction mixture is carefully neutralized with aqueous NaHCO₃, and the product is extracted with ethyl acetate.
Step 4: Introduction of the 4-acetamidophenyl group.
The 5-chloro derivative (1 mmol) is treated with 4-acetamidoaniline (1.5 mmol), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2 mmol) in dioxane (10 mL) at 100°C for 12 h under nitrogen atmosphere. The reaction mixture is filtered through Celite, and the product is purified by column chromatography.
Yield and Efficiency Comparison
| Synthetic Route | Overall Steps | Estimated Overall Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Route A | 4 | 20-30 | Uses readily available starting materials | Lower overall yield due to multiple steps |
| Route B | 4 | 25-35 | More direct introduction of sulfonyl group | Requires handling of azides and palladium catalysts |
Table 2. Comparison of the proposed synthetic routes.
Purification and Characterization
Purification Techniques
The final compound and key intermediates can be purified using the following techniques:
Recrystallization : Suitable solvents include ethanol, ethyl acetate, THF, or mixtures thereof with less polar solvents like hexane.
Column Chromatography : Typically performed using silica gel as the stationary phase and gradient elution with hexane/ethyl acetate or DCM/methanol mixtures.
Preparative HPLC : For challenging separations, preparative HPLC using C18 columns and acetonitrile/water mobile phases can be employed.
Characterization Data
The target compound and key intermediates should be characterized using the following techniques:
Melting Point : Determined using a capillary melting point apparatus.
IR Spectroscopy : Key functional groups to monitor include:
- N-H stretching (3300-3500 cm⁻¹)
- C=O stretching (1650-1700 cm⁻¹)
- S=O stretching (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹)
¹H NMR Spectroscopy : Characteristic signals include:
- Amide N-H (δ 9-10 ppm)
- Aromatic protons (δ 7-8.5 ppm)
- Acetamide CH₃ (δ 2-2.5 ppm)
- Isopropyl CH and CH₃ groups (δ 1-3 ppm)
¹³C NMR Spectroscopy : Key carbon signals to identify include:
- Amide carbonyl (δ 165-170 ppm)
- Triazole carbons (δ 140-150 ppm)
- Aromatic carbons (δ 115-140 ppm)
- Isopropyl carbons (δ 20-35 ppm)
Mass Spectrometry : HRMS should confirm the molecular formula, with expected [M+H]⁺ and characteristic fragmentation patterns.
The expected spectroscopic data for the target compound are summarized in Table 3.
| Analytical Technique | Expected Data for Target Compound |
|---|---|
| Melting Point | 220-230°C (predicted) |
| IR (cm⁻¹) | 3340-3360 (N-H stretch), 1670-1680 (C=O), 1340-1350 and 1145-1155 (S=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.20 (s, 1H, NH-acetamide), 9.80 (s, 1H, NH-quinazoline), 8.10-7.20 (m, 12H, aromatic), 2.95 (m, 1H, CH isopropyl), 2.05 (s, 3H, CH₃-acetamide), 1.25 (d, 6H, CH₃ isopropyl) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.5 (C=O), 155.2, 152.1, 148.3, 144.7, 139.2, 137.5, 133.6, 130.2, 128.9, 127.1, 125.8, 124.3, 123.0, 121.5, 119.2, 118.0, 33.7 (CH isopropyl), 24.2 (CH₃ isopropyl), 23.0 (CH₃ acetamide) |
| HRMS [M+H]⁺ | Calculated for C₂₅H₂₄N₆O₃S: 489.1709 |
Table 3. Expected characterization data for N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide.
When introducing multiple functional groups, chemoselectivity can be a challenge. The order of introduction should be carefully planned, with protecting groups employed where necessary. For instance, the acetamide group should either be introduced at a late stage or protected during reactions that might affect it.
Purification Challenges
The purification of complex heterocyclic compounds can be challenging due to their polarity and potential for hydrogen bonding. Column chromatography may require careful optimization of solvent systems. In some cases, derivatization (e.g., conversion to a salt form) might facilitate purification, followed by regeneration of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Triazoloquinazoline vs. Triazole/Thiazole Systems :
The triazoloquinazoline core distinguishes the target compound from simpler triazole-thiazole hybrids (e.g., compounds 9a–9e in ). The fused quinazoline system provides a larger planar structure, favoring π-π stacking interactions in enzyme binding pockets, whereas standalone triazole-thiazole systems (e.g., 9c ) rely on localized hydrogen bonding via acetamide and sulfonyl groups . - Triazoloquinazoline vs. Oxadiazole/Oxazole Systems: Oxadiazole-containing analogs (e.g., Compound 60 in ) exhibit rigidity and electron-withdrawing properties, which enhance metabolic stability.
Substituent Effects
- Sulfonyl vs. Sulfanyl Groups: The 4-isopropylbenzenesulfonyl group in the target compound contrasts with sulfanyl-linked derivatives (e.g., 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide in ). Sulfonyl groups improve aqueous solubility and hydrogen bonding capacity compared to sulfanyl groups, which are more lipophilic and prone to oxidation .
- Acetamide Linkers: The para-aminophenyl acetamide moiety is conserved across analogs (e.g., 9a–9e, ). However, substituents on the phenyl ring (e.g., methyl, bromo, methoxy in 9b–9e) modulate electronic and steric effects, whereas the target compound’s unsubstituted phenyl group may prioritize steric accessibility .
Chirality and Stereochemical Effects
While the target compound lacks chiral centers, highlights that chirality in triazolopyrimidine derivatives (e.g., (R)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine ) significantly enhances herbicidal activity. This suggests that future modifications introducing chirality to the target compound’s isopropyl or acetamide groups could optimize bioactivity .
Table 1: Comparative Physicochemical Properties
| Compound Class | Core Structure | Key Substituents | LogP* | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | Triazoloquinazoline | 4-Isopropylbenzenesulfonyl, acetamide | 3.8 | 12.5 (PBS) |
| Triazole-Thiazole (e.g., 9c ) | Triazole-Thiazole | Benzodiazolyl phenoxymethyl | 2.5 | 45.2 (DMSO) |
| Oxadiazole (e.g., 60 ) | Oxadiazolo-pyridinyl | Methyl-oxadiazole | 2.1 | 28.7 (PBS) |
| Sulfanyl Acetamide (e.g., 728900-45-6 ) | Triazole | Pyridinyl, propan-2-yl anilino | 4.2 | 8.9 (DMSO) |
*Calculated using Molinspiration .
Biological Activity
N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring system which is known for its biological activity.
- A quinazoline moiety that contributes to its anticancer properties.
- A sulfonamide group which is often associated with antibacterial activity.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Topoisomerases : Compounds in this class have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription.
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Efficacy
Studies have evaluated the compound's efficacy against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
These results indicate that this compound exhibits potent cytotoxicity against these cancer cell lines.
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Key findings from SAR studies include:
- The presence of the triazole and quinazoline rings enhances cytotoxicity.
- Substituents on the phenyl groups can modulate the binding affinity and selectivity towards target enzymes or receptors.
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Breast Cancer : A study demonstrated that compounds with similar structures inhibited angiogenesis markers such as VEGF and MMP-9 in MDA-MB-231 cells, suggesting a role in tumor growth inhibition .
- Colon Cancer : Research indicated that derivatives of quinazoline exhibited notable antiproliferative effects against colon cancer cell lines, supporting their use in targeted therapies .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound comprises:
- A triazolo[1,5-a]quinazolin core, known for planar aromaticity and potential DNA intercalation .
- A propan-2-ylbenzenesulfonyl group, enhancing lipophilicity and membrane permeability .
- An acetamide-p-anilino linker, enabling hydrogen bonding with biological targets .
Q. Methodological Implications :
Q. What synthetic routes are commonly employed to prepare this compound?
Stepwise Synthesis :
Triazoloquinazoline Core Formation : Cyclocondensation of substituted anthranilic acid with hydrazine derivatives under reflux (ethanol, 12–24 hours) .
Sulfonylation : Reaction with 4-(propan-2-yl)benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Acetamide Coupling : Amide bond formation using EDC/HOBt coupling agents in DMF at 0–5°C .
Q. Key Characterization Techniques :
- NMR (1H/13C, 2D-COSY) for regiochemical confirmation .
- LC-MS to verify molecular weight and purity (>95%) .
Q. What analytical techniques are essential for structural validation and purity assessment?
| Technique | Purpose | Example Conditions |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns | DMSO-d6, 400 MHz |
| HPLC | Purity analysis | C18 column, 70:30 acetonitrile/water |
| FT-IR | Functional group identification | KBr pellet, 400–4000 cm⁻¹ |
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for large-scale production?
Optimization Strategies :
Q. Critical Parameters :
Q. What in vitro assays are suitable for evaluating its anticancer activity, and how should experimental controls be designed?
Assay Recommendations :
Q. Data Normalization :
Q. How can discrepancies in biological activity data across studies be resolved?
Common Sources of Contradiction :
Q. Resolution Strategies :
- Reproducibility Checks : Validate activity in ≥3 independent experiments with blinded analysis .
- Structural Analog Comparison : Test derivatives (e.g., chloro vs. methoxy substituents) to isolate pharmacophores .
Q. What computational and experimental approaches are recommended for target identification?
Methodological Pipeline :
Molecular Docking : Screen against kinase libraries (e.g., PDB) to prioritize targets like GPR-17 or RAF kinases .
Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for top candidates .
CRISPR Knockout : Validate target relevance by assessing resistance in gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
